(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide
説明
特性
IUPAC Name |
(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-20-8-6-14(11-20)10-19-23(21,22)9-7-13-4-2-1-3-5-13/h1-5,7,9,14,19H,6,8,10-12H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIGYXSFHOIBIU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to an ethenesulfonamide backbone, enhanced by a trifluoroethyl substituent on a pyrrolidine ring. The general synthetic route involves:
- Formation of Ethenesulfonamide : Typically synthesized through the reaction of 2-chloroethanesulfonyl chloride with ammonia.
- Incorporation of Trifluoroethyl Group : Achieved through nucleophilic substitution reactions involving trifluoroethyl amines.
Anticancer Properties
Research indicates that (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide exhibits significant anticancer properties. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies have identified correlations between structural features and biological efficacy, emphasizing the importance of electronic and steric factors in enhancing anticancer activity .
Molecular docking studies suggest that the compound may bind to specific proteins involved in cancer cell proliferation and survival pathways. This interaction potentially disrupts key signaling cascades that promote tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Receptor Binding | Interaction with tumor growth regulators | |
| QSAR Correlation | Significant structural activity relationship |
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various ethenesulfonamide derivatives against lung and breast cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced activity, with some derivatives exhibiting IC50 values in the low micromolar range .
- Molecular Docking Simulation : A computational study utilized molecular docking to predict the binding affinity of (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide to specific receptors involved in cancer signaling pathways. The simulations suggested a strong binding affinity, supporting further experimental validation.
類似化合物との比較
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide and related compounds:
*Calculated based on molecular formula.
Structural and Functional Insights
Core Backbone : All compounds share the (E)-ethenesulfonamide scaffold, which is critical for electronic and steric interactions in biological systems.
Halogenated aryl groups (e.g., 6ae’s pentafluorophenyl) enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes or receptors . Heterocyclic moieties (e.g., pyrazole in , thiophene in ) modulate solubility and pharmacokinetic properties.
Synthetic Accessibility :
- Analogs like 6ae and 6s were synthesized with moderate yields (48–58%) via condensation and dehydration reactions, suggesting feasible scalability for derivatives .
- The target compound’s pyrrolidine-trifluoroethyl side chain may require specialized alkylation steps, which could impact yield compared to simpler analogs.
Methodological Considerations for Comparison
Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and computational tools (e.g., Tanimoto coefficients) . The target compound’s pyrrolidine-trifluoroethyl side chain distinguishes it from analogs with aryl or pyrazole substituents, suggesting divergent biological targets. However, shared features like the sulfonamide group and (E)-configuration imply conserved mechanisms of action, such as enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
